5,8,11-Eicosatrienoic acid

Description

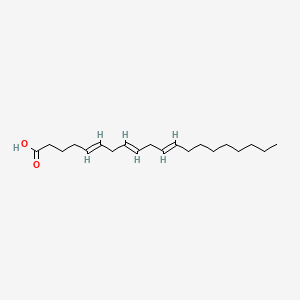

Structure

2D Structure

3D Structure

Properties

CAS No. |

2751-14-6 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(5E,8E,11E)-icosa-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9+,13-12+,16-15+ |

InChI Key |

UNSRRHDPHVZAHH-WYTUUNCASA-N |

SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)O |

Synonyms |

5,8,11-eicosatrienoic acid ETrA acid mead acid |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of 5,8,11-Eicosatrienoic Acid

Introduction

This compound, commonly known as Mead acid, is a C20:3 omega-9 polyunsaturated fatty acid (PUFA). Its discovery and subsequent investigation have been pivotal in understanding the roles of essential fatty acids (EFAs) and the metabolic consequences of their deficiency. Initially identified as a key biomarker for essential fatty acid deficiency (EFAD), Mead acid has since been implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, history, biochemical pathways, and analytical methodologies related to this compound.

Discovery and History

The discovery of this compound is credited to the pioneering work of James F. Mead and his colleagues. In the 1950s, while studying the metabolic effects of diets deficient in essential fatty acids in rats, Mead and his team identified a novel trienoic acid that accumulated in the tissues of these animals.[3][4] This fatty acid was not present in significant amounts in animals fed a normal diet.

Subsequent research by Mead and Slaton, published in 1956, detailed the isolation of this compound and identified it as this compound.[4] Further studies by Fulco and Mead in 1959 elucidated its origin, demonstrating that it is synthesized endogenously from oleic acid (18:1n-9) when dietary intake of the essential fatty acids linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3) is insufficient.[5] This established this compound as a key indicator of EFAD.[3][6] The trivial name "Mead acid" was subsequently assigned in honor of its discoverer.[6][7]

The significance of Mead acid as a biomarker is rooted in the competitive inhibition of the desaturase and elongase enzymes involved in fatty acid metabolism.[7] In the presence of adequate linoleic and alpha-linolenic acids, these enzymes preferentially metabolize the omega-6 and omega-3 fatty acids. However, during EFAD, the lack of these preferred substrates allows for the desaturation and elongation of oleic acid, leading to the synthesis and accumulation of Mead acid.[1][7]

Biochemical Properties and Signaling Pathways

This compound is a carboxylic acid with a 20-carbon chain and three cis double bonds at the 5th, 8th, and 11th carbon positions.[1][8]

Biosynthesis of this compound

The synthesis of Mead acid from oleic acid occurs primarily in the liver through a series of desaturation and elongation reactions catalyzed by the same enzymes that metabolize essential fatty acids.[1][3] Two main pathways have been proposed for its biosynthesis.[1]

Pathway 1:

-

Δ6-Desaturation: Oleic acid (18:1n-9) is desaturated by fatty acid desaturase 2 (FADS2 or Δ6-desaturase) to form 18:2n-9.

-

Elongation: The resulting 18:2n-9 is elongated by fatty acid elongase 5 (ELOVL5) to produce 20:2n-9.

-

Δ5-Desaturation: Finally, 20:2n-9 is desaturated by fatty acid desaturase 1 (FADS1 or Δ5-desaturase) to yield this compound (20:3n-9).[1]

Pathway 2:

-

Elongation: Oleic acid (18:1n-9) is first elongated by ELOVL5 to 20:1n-9.

-

Δ6-Desaturation: This is followed by desaturation by FADS2 to form 20:2n-9.

-

Δ5-Desaturation: The final step is the desaturation of 20:2n-9 by FADS1 to produce this compound (20:3n-9).[1]

Biosynthesis of this compound from Oleic Acid.

Metabolism and Downstream Signaling

Similar to arachidonic acid, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoid-like signaling molecules.[2][6]

-

Lipoxygenase Pathway: 5-lipoxygenase (5-LOX) metabolizes Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[6] 5-oxo-ETrE is a potent chemoattractant for eosinophils and neutrophils, suggesting a role in inflammatory responses.[6] Mead acid can also be converted to leukotrienes of the 3-series, such as LTC3 and LTD3.[3][6]

-

Cyclooxygenase Pathway: While not a preferred substrate, COX enzymes can oxidize Mead acid, although with lower efficiency compared to arachidonic acid.[6][7]

Metabolism of this compound via the Lipoxygenase Pathway.

Quantitative Data

The concentration of this compound in various tissues is a key indicator of essential fatty acid status. The following tables summarize quantitative data from different studies.

Table 1: Mead Acid Levels in Human Plasma/Serum

| Condition | Tissue | Mead Acid (% of total fatty acids) | Reference |

| Healthy Adults | Plasma | 0.16% | [3] |

| Healthy Adults | Serum | 0.24% | [3] |

| Fat Malabsorption (Suspected EFAD) | Plasma | ~13-fold higher than reference | [6] |

| EFAD Patients | Plasma | > 0.21% | [9] |

| Neonates (Term, Cord Blood) | Mononuclear Cells | 0.27% | [3] |

| Neonates (Preterm, Cord Blood) | Mononuclear Cells | 0.11% | [3] |

| Fetal Tissue | Plasma | 0.44% | [3] |

Table 2: Mead Acid Levels in Various Human Tissues

| Tissue | Mead Acid (% of total fatty acids) | Reference |

| Blood Vessels | 0.1% (adult), 2.4% (fetal) | [3] |

| Liver | 0.2% (adult), 0.4% (fetal) | [3] |

| Muscle | 1.42% | [3] |

| Spleen | 0.2% | [3] |

| Growth Plate Cartilage | 3% - 4.67% | [3] |

| Cortical Bone | 0.36% | [3] |

Experimental Protocols

The identification and quantification of this compound rely on established methods for lipid extraction and analysis. The following protocols are representative of the methodologies used in key studies.

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a standard method for the extraction of total lipids from plasma, tissues, or cells, which is a crucial first step for fatty acid analysis.

Materials:

-

Biological sample (e.g., plasma, homogenized tissue, cell pellet)

-

Methanol (CH3OH)

-

Chloroform (CHCl3)

-

0.9% NaCl solution or phosphate-buffered saline (PBS)

-

Internal standard (e.g., a fatty acid not naturally present in the sample, such as C17:0 or a deuterated analog)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

-

Centrifuge

Procedure:

-

Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample. For plasma, 1 mL is typically used. For tissues or cells, a known weight or cell number is used. Add a known amount of the internal standard.

-

Solvent Addition: Add 2 volumes of methanol and vortex thoroughly to precipitate proteins.

-

Add 1 volume of chloroform and vortex again.

-

Add 0.8 volumes of 0.9% NaCl or PBS and vortex to induce phase separation.

-

Phase Separation: Centrifuge the mixture at a low speed (e.g., 1500 x g) for 10 minutes to separate the layers.

-

Lipid Collection: The lower chloroform layer contains the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

-

Storage: The dried lipid extract can be stored under nitrogen or argon at -20°C or -80°C until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (14% w/v) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

Reaction: Add 2 mL of 14% BF3-methanol reagent to the dried lipid extract.

-

Incubation: Cap the tube tightly and heat at 100°C for 30-60 minutes.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.

-

Collection and Drying: Transfer the upper hexane layer to a new tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: The hexane solution containing the FAMEs is now ready for analysis by gas chromatography.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying individual fatty acids.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or similar)

-

Helium (carrier gas)

-

FAME standards for identification and quantification

Procedure:

-

Injection: Inject 1-2 µL of the FAME sample in hexane into the GC.

-

Separation: The FAMEs are separated based on their boiling points and polarity as they pass through the capillary column. The GC oven temperature is programmed to ramp up over time to facilitate the separation of a wide range of fatty acids.

-

Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each fatty acid methyl ester, allowing for positive identification by comparison to a spectral library and authentic standards.

-

Quantification: The abundance of each FAME is determined by integrating the area of its corresponding peak in the chromatogram. The concentration of each fatty acid in the original sample is calculated by comparing its peak area to that of the internal standard.

General Experimental Workflow for Fatty Acid Analysis.

Conclusion

The discovery of this compound by James F. Mead was a landmark in nutritional biochemistry, providing a crucial tool for diagnosing essential fatty acid deficiency. Ongoing research continues to unravel the complex roles of Mead acid and its metabolites in health and disease. For researchers and professionals in drug development, a thorough understanding of its history, biochemistry, and analytical methodologies is essential for leveraging this knowledge in future studies and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of essential fatty acids. III. Isolation of this compound from fat-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of essential fatty acids. VIII. Origin of this compound in the fat-deficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mead acid - Wikipedia [en.wikipedia.org]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of 5,8,11-Eicosatrienoic Acid (Mead Acid)

Introduction

This compound, commonly known as Mead acid, is a 20-carbon omega-9 polyunsaturated fatty acid (PUFA) with three cis double bonds.[1][2] Unlike the essential fatty acids (EFAs) linoleic acid (omega-6) and alpha-linolenic acid (omega-3), Mead acid can be synthesized de novo by mammals from oleic acid.[1] Historically, its elevated presence in the blood has been a well-established biomarker for EFA deficiency (EFAD).[1][3] However, recent research has illuminated its multifaceted biological roles, revealing it as an endogenous, multifunctional PUFA implicated in a variety of physiological and pathological processes, including inflammation, cancer, dermatitis, and cystic fibrosis.[1][4] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of Mead acid, supported by quantitative data and detailed experimental protocols.

Biosynthesis of this compound

The synthesis of Mead acid from its precursor, oleic acid (18:1n-9), is carried out by the same enzymatic machinery responsible for the metabolism of omega-3 and omega-6 fatty acids: fatty acid desaturases (Fads) and elongases (Elovl).[1][5] Under normal physiological conditions, these enzymes exhibit a significantly higher affinity for linoleic acid and alpha-linolenic acid.[3] This competitive inhibition effectively suppresses the desaturation of oleic acid, keeping Mead acid levels low.[3][6]

In a state of EFA deficiency, the lack of these preferred substrates allows the enzymatic conversion of oleic acid to proceed.[6] Two primary pathways for the biosynthesis of Mead acid have been identified.[1][5]

-

Pathway 1: Oleic acid is first desaturated by Fads2 (Δ6-desaturase) to form 18:2n-9. This intermediate is then elongated by Elovl5 to produce 20:2n-9, which is finally desaturated by Fads1 (Δ5-desaturase) to yield this compound (20:3n-9).[1][5]

-

Pathway 2: Oleic acid undergoes an initial elongation step by Elovl5 to form 20:1n-9. This is followed by desaturation by Fads2 to 20:2n-9, and a final desaturation by Fads1 to produce Mead acid.[1][5]

While most tissues that synthesize arachidonic acid can potentially produce Mead acid, the liver is considered the predominant site of synthesis during EFA deficiency.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010378) [hmdb.ca]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tuscany-diet.net [tuscany-diet.net]

An In-depth Technical Guide to 5,8,11-Eicosatrienoic Acid: Core Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatrienoic acid, commonly known as Mead acid, is an omega-9 polyunsaturated fatty acid (PUFA) that serves as a crucial biomarker for essential fatty acid deficiency (EFAD).[1][2] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, Mead acid can be synthesized de novo in mammals from oleic acid.[3][4] Its accumulation in tissues and circulation is a hallmark of insufficient intake of essential fatty acids.[3][4] Beyond its role as a deficiency marker, Mead acid exhibits a range of biological activities, including modulation of inflammatory pathways, making it a molecule of significant interest in biomedical research and drug development.[2][5] This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and visualizations of its key metabolic and signaling pathways.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₄O₂ | [6][7] |

| Molecular Weight | 306.48 g/mol | [7][8] |

| IUPAC Name | (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | [7] |

| Synonyms | Mead Acid, 20:3 (n-9) | [1][9] |

| CAS Number | 20590-32-3 | [8] |

| Appearance | Colorless oil | |

| Boiling Point | 440.0 ± 24.0 °C (Predicted) | |

| Density | 0.917 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.75 ± 0.10 (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| 0.1 M Na₂CO₃ | 1 mg/mL | [6] |

| DMF | 100 mg/mL | [6] |

| DMSO | 100 mg/mL | [6] |

| Ethanol | Miscible | [6] |

Biosynthesis and Metabolism

The metabolic pathways of this compound are central to its physiological and pathological roles. It is synthesized from oleic acid through a series of desaturation and elongation steps and is further metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes into a variety of bioactive lipid mediators.

Biosynthesis of this compound

Under conditions of essential fatty acid deficiency, the synthesis of arachidonic acid (an omega-6 fatty acid) is compromised. This leads to the upregulation of an alternative pathway where oleic acid (an omega-9 fatty acid) is converted to Mead acid.[1][2] This conversion is catalyzed by the same enzymes responsible for the metabolism of essential fatty acids: fatty acid desaturase 1 (FADS1), fatty acid desaturase 2 (FADS2), and elongase of very long chain fatty acids 5 (ELOVL5).[1] Two primary pathways for this conversion have been proposed.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Products derived from this compound by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-dependent oxidation of 5,8,11-icosatrienoic acid by the cyclooxygenase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic analysis of the induction period in lipoxygenase catalysis. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Mead Acid Biosynthesis Pathway in Mammals: A Technical Guide for Researchers

Abstract

Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, serves as a crucial biomarker for essential fatty acid deficiency (EFAD).[1][2] While typically present in low concentrations, its synthesis is significantly upregulated when dietary intake of essential fatty acids, linoleic acid (LA) and α-linolenic acid (ALA), is insufficient. This guide provides an in-depth technical overview of the mead acid biosynthesis pathway in mammals, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps, regulatory aspects, and provides comprehensive experimental protocols for studying this pathway. All quantitative data are summarized in structured tables, and key pathways and workflows are illustrated with diagrams.

Introduction

First identified by James F. Mead, mead acid is a 20-carbon polyunsaturated fatty acid with three cis double bonds.[2] Unlike the essential omega-3 and omega-6 fatty acids, which must be obtained from the diet, mammals can synthesize mead acid de novo from oleic acid (18:1n-9).[3] The biosynthesis of mead acid is a prime example of metabolic plasticity, becoming prominent under conditions of EFAD. The enzymes that are normally engaged in the metabolism of LA and ALA are repurposed to process oleic acid.[1][3] Consequently, an elevated level of mead acid, and specifically the triene/tetraene ratio (mead acid/arachidonic acid), is a well-established biochemical indicator of EFAD.[4][5] A triene/tetraene ratio greater than 0.2 is generally considered indicative of biochemical EFAD.[5][6]

The Biosynthesis of Mead Acid

The synthesis of mead acid from oleic acid occurs in the endoplasmic reticulum and involves a series of desaturation and elongation reactions catalyzed by three key enzymes: Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[1][7][8] Two primary pathways have been proposed for its synthesis.[1][7][8]

Key Enzymes

-

Fatty Acid Desaturase 2 (FADS2): This enzyme introduces double bonds at the Δ6 and Δ8 positions of fatty acids. It is a rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids.[4][9]

-

Fatty Acid Desaturase 1 (FADS1): FADS1 is responsible for introducing a double bond at the Δ5 position of 20-carbon fatty acid precursors.[1][9]

-

Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): This enzyme catalyzes the elongation of C18-20 fatty acids by adding two-carbon units.[10][11]

Biosynthetic Pathways

Two main pathways for the conversion of oleic acid to mead acid have been elucidated through studies involving siRNA-mediated knockdown of the key enzymes.[1][7][8]

Pathway 1: The Δ6-Desaturation First Pathway

-

Δ6-Desaturation: Oleic acid (18:1n-9) is first desaturated by FADS2 to form 18:2n-9.

-

Elongation: The resulting 18:2n-9 is then elongated by ELOVL5 to produce 20:2n-9.

-

Δ5-Desaturation: Finally, 20:2n-9 is desaturated by FADS1 to yield mead acid (20:3n-9).

Pathway 2: The Elongation First Pathway

-

Elongation: Oleic acid (18:1n-9) is initially elongated by ELOVL5 to form 20:1n-9.

-

Δ8-Desaturation: FADS2 then acts as a Δ8-desaturase, converting 20:1n-9 to 20:2n-9.

-

Δ5-Desaturation: As in the first pathway, 20:2n-9 is subsequently desaturated by FADS1 to produce mead acid (20:3n-9).

Quantitative Data

While precise kinetic parameters (Km and Vmax) for the enzymes involved in mead acid synthesis with their specific n-9 substrates are not extensively documented, their substrate preferences are known.[1] The following tables summarize the known substrate specificities and the levels of mead acid in various tissues.

Table 1: Substrate Specificity of Enzymes in Mead Acid Biosynthesis

| Enzyme | Substrate in Mead Acid Pathway | Catalytic Action | Primary Substrates (Higher Affinity) |

|---|---|---|---|

| FADS1 | 20:2n-9 | Δ5-desaturation | 20:4n-6 (Arachidonic acid precursor), 20:4n-3 (Eicosapentaenoic acid precursor) |

| FADS2 | 18:1n-9, 20:1n-9 | Δ6- and Δ8-desaturation | 18:3n-3 (ALA), 18:2n-6 (LA) |

| ELOVL5 | 18:1n-9, 18:2n-9 | 2-carbon elongation | C18 and C20 polyunsaturated fatty acids |

Table 2: Quantitative Levels of Mead Acid in Mammalian Tissues

| Tissue | Condition | Species | Mead Acid Level (% of total fatty acids) | Reference |

|---|---|---|---|---|

| Plasma | Healthy Adult | Human | 0.16% | [4] |

| Serum | Healthy Adult | Human | 0.24% | [4] |

| Liver | Healthy Adult | Human | 0.2% | [4] |

| Muscle | Healthy Adult | Human | 1.42% | [4] |

| Growth Plate Cartilage | Healthy Adult | Human | >3-4.67% | [4] |

| Plasma | Fetal | Human | 0.44% | [4] |

| Blood Vessels | Fetal | Human | 2.4% | [4] |

| Liver | Essential Fatty Acid Deficiency | Mouse | Significantly Increased | [7] |

| Plasma | Essential Fatty Acid Deficiency | Mouse | Significantly Increased |[7] |

Table 3: Triene/Tetraene Ratio in Health and Disease

| Condition | Triene/Tetraene (20:3n-9/20:4n-6) Ratio | Interpretation | Reference |

|---|---|---|---|

| Healthy | < 0.2 | Normal Essential Fatty Acid Status | [5] |

| Biochemical EFAD | > 0.2 | Essential Fatty Acid Deficiency | [5][6] |

| Clinical EFAD | > 0.4 | Severe Essential Fatty Acid Deficiency with clinical signs |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the mead acid biosynthesis pathway.

Induction of Essential Fatty Acid Deficiency (EFAD) in a Murine Model

Objective: To induce EFAD in mice to upregulate the mead acid biosynthesis pathway.

Materials:

-

Weanling C57BL/6 mice

-

Control diet (e.g., AIN-93G with 7% soybean oil)

-

EFAD diet (e.g., AIN-93G with 7% hydrogenated coconut oil, lacking essential fatty acids)

-

Metabolic cages

Procedure:

-

Acclimatize weanling mice for one week on a standard chow diet.

-

Randomly assign mice to a control group and an EFAD group.

-

House mice individually in metabolic cages.

-

Provide the respective diets and water ad libitum for 8-10 weeks.

-

Monitor food intake, body weight, and the general health of the animals regularly.

-

At the end of the study period, collect blood and tissues for lipid analysis.

Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract total lipids from biological samples and quantify the fatty acid composition, including mead acid.

Materials:

-

Tissue or cell samples

-

Chloroform, Methanol

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a polar capillary column (e.g., DB-23)

Procedure:

Lipid Extraction (Folch Method):

-

Homogenize tissue or cell pellets in a 2:1 (v/v) chloroform:methanol solution.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge to separate the layers.

-

Collect the lower organic (chloroform) layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation:

-

To the dried lipid extract, add BF3-methanol solution.

-

Heat at 100°C for 30 minutes.

-

After cooling, add hexane and water and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

GC-MS Analysis:

-

Inject 1 µL of the FAME sample into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs.

-

Identify fatty acids based on their retention times compared to known standards and their mass spectra.

-

Quantify the fatty acids by comparing their peak areas to that of an internal standard.

siRNA-Mediated Knockdown of FADS1, FADS2, and ELOVL5

Objective: To investigate the specific roles of FADS1, FADS2, and ELOVL5 in mead acid biosynthesis by silencing their gene expression in cultured cells.

Materials:

-

Cell line of interest (e.g., NIH3T3, HepG2)

-

Validated siRNAs targeting FADS1, FADS2, and ELOVL5, and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Twenty-four hours before transfection, seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

-

Prepare siRNA-lipid complexes by diluting siRNA and the transfection reagent in Opti-MEM, then combining them and incubating at room temperature.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 48-72 hours.

-

Harvest the cells for RNA or protein analysis to confirm knockdown efficiency, and for lipid analysis to measure changes in mead acid and its precursors.

Conclusion

The mead acid biosynthesis pathway is a critical metabolic route that is activated during essential fatty acid deficiency. The enzymes FADS1, FADS2, and ELOVL5 play pivotal roles in the two proposed pathways for converting oleic acid to mead acid. A thorough understanding of this pathway is essential for researchers in nutrition, metabolic diseases, and drug development. The experimental protocols provided in this guide offer a robust framework for investigating the intricacies of mead acid synthesis and its physiological relevance. Further research, particularly in elucidating the precise kinetic parameters of the involved enzymes with n-9 substrates, will provide a more complete picture of this important metabolic process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Redefining essential fatty acids in the era of novel intravenous lipid emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sapient.bio [sapient.bio]

- 11. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of 5,8,11-Eicosatrienoic Acid (Mead Acid) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Eicosatrienoic acid, commonly known as Mead acid (20:3n-9), is an omega-9 polyunsaturated fatty acid (PUFA). Unlike the essential fatty acids linoleic acid (omega-6) and alpha-linolenic acid (omega-3), Mead acid can be synthesized de novo by mammals.[1] Its presence in significant concentrations in blood and tissues is a well-established biomarker for essential fatty acid deficiency (EFAD).[2][3] Beyond its diagnostic role, Mead acid is a bioactive lipid that undergoes extensive metabolism, leading to the formation of various signaling molecules with implications in inflammation and other physiological and pathological processes.[4][5] This technical guide provides an in-depth overview of the metabolic fate of Mead acid in vivo, focusing on its biosynthesis, distribution, metabolism, and excretion. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for the scientific community.

I. Biosynthesis of this compound

The endogenous synthesis of Mead acid from oleic acid (18:1n-9) is catalyzed by the same enzymatic machinery responsible for the metabolism of essential fatty acids: fatty acid desaturases (FADS) and elongases (ELOVL).[6] Under normal physiological conditions, these enzymes exhibit a higher affinity for omega-6 and omega-3 substrates, thus limiting the production of Mead acid.[4] However, in a state of EFAD, the reduced competition from essential fatty acids allows for the increased conversion of oleic acid to Mead acid.[2]

Two primary pathways for the biosynthesis of Mead acid have been elucidated[6]:

-

Pathway 1: Oleic acid is first desaturated by FADS2 (Δ6-desaturase) to 18:2n-9. This is followed by an elongation step catalyzed by ELOVL5 to produce 20:2n-9, which is then desaturated by FADS1 (Δ5-desaturase) to yield this compound.

-

Pathway 2: Alternatively, oleic acid can first be elongated by ELOVL5 to 20:1n-9. This intermediate is then desaturated by FADS2 to form 20:2n-9, which is subsequently desaturated by FADS1 to produce Mead acid.

The expression and activity of FADS1, FADS2, and ELOVL5 are regulated by dietary and hormonal factors. In states of EFAD, there is an upregulation of the expression of these enzymes, further contributing to the increased synthesis of Mead acid.[7][8]

II. Distribution and Incorporation into Tissues and Lipid Classes

Once synthesized or absorbed, Mead acid is distributed throughout the body and incorporated into various tissues and lipid classes. Its concentration varies depending on the tissue and the essential fatty acid status of the individual.[4]

Data Presentation: Quantitative Levels of Mead Acid

The following tables summarize the reported levels of Mead acid in various biological samples. It is important to note that values can vary depending on the analytical method, the specific patient population, and the laboratory.

Table 1: Mead Acid Levels in Human Tissues (% of Total Fatty Acids)

| Biological Source | Tissue/Cell Type | Condition | Mead Acid Level (% of Total Fatty Acids) | Reference(s) |

| Adult | Plasma | Normal | ~0.16% | [4] |

| Fetus | Plasma | Normal | ~0.44% | [4] |

| Adult | Serum | Normal | ~0.24% | [4] |

| Adult | Liver | Normal | ~0.2% | [4] |

| Fetus | Liver | Normal | ~0.4% | [4] |

| Adult | Blood Vessels | Normal | ~0.1% | [4] |

| Fetus | Blood Vessels | Normal | ~2.4% | [4] |

| Adult | Muscle | Normal | 1.42% | [4] |

| Adult | Spleen | Normal | 0.2% | [4] |

| Fetus/Infant | Cartilage | Normal | 2.0 - 8.11% | [4] |

| Adult | Cortical Bone | Normal | 0.36% | [4] |

| - | EFAD | > 0.21% | [3] |

Table 2: Absolute Concentrations of Mead Acid in Human Plasma/Serum

| Analyte | Condition | Mean Value/Range | Reference(s) |

| Plasma Mead Acid | Healthy Adults (≥18 years) | 7-30 nmol/mL | [9] |

| Plasma Mead Acid | Healthy Adults | 0 - 8.3 µmol/L | [3][10] |

| Plasma Eicosatrienoic Acid (Mead Acid) | EFAD Patient | 135.33 µmol/L (Normal: 10.3–41.3) | [2] |

Incorporation into Lipid Classes

In vivo studies have shown that Mead acid is incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters.[4] In plasma, it is found in all these fractions. In tissues such as the liver, spleen, and peritoneal exudate cells, Mead acid is primarily found in the acyl moiety of phospholipids.[4] Specifically in peritoneal exudate cells, it has been identified in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol.[4]

III. Metabolism of this compound

Mead acid serves as a substrate for the same enzymatic pathways that metabolize arachidonic acid, namely the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1] This metabolism leads to the production of a series of eicosanoid-like molecules with potential biological activities.

A. Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) can metabolize Mead acid, although it is generally a poorer substrate than arachidonic acid.[11] The products are primarily hydroxylated fatty acids rather than the classic prostaglandins and thromboxanes. This is because the cyclization reaction is less efficient.

B. Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway is a major route for Mead acid metabolism, leading to the formation of 3-series leukotrienes.[4] 5-LOX converts Mead acid to 5-hydroperoxyeicosatrienoic acid (5-HPETrE), which is then converted to leukotriene A3 (LTA3). LTA3 can be further metabolized to leukotriene C3 (LTC3) and subsequently to leukotriene D3 (LTD3).[1] In vitro studies have shown that Mead acid can inhibit the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[12]

C. Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases also metabolize Mead acid to a variety of hydroxylated and epoxidated derivatives.

IV. Excretion

Detailed information on the excretion of this compound and its metabolites is not extensively documented in the scientific literature. Generally, fatty acids and their metabolites are subject to further degradation through beta-oxidation to produce energy. Any remaining metabolites can be conjugated and excreted in urine and feces. However, specific studies quantifying the urinary and fecal excretion of Mead acid and its unique metabolites are currently lacking.

V. Experimental Protocols

Accurate quantification of Mead acid and its metabolites is essential for research in this field. The following are generalized protocols for the analysis of Mead acid in biological samples.

A. Lipid Extraction from Plasma/Tissue

This protocol is a modified Folch method for total lipid extraction.

-

Homogenization: Homogenize tissue samples in a suitable buffer.

-

Solvent Extraction: To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again. Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This step is necessary to increase the volatility of the fatty acids for gas chromatography.

-

Reagent Addition: To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol (BF3-methanol) solution.

-

Heating: Seal the tube and heat at 100°C for 30 minutes.

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

-

Centrifugation: Centrifuge at 1000 x g for 5 minutes.

-

Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: Use a polar capillary column suitable for FAMEs separation (e.g., SP-2560).

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 140°C) and ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

Injection: Inject 1 µL of the FAMEs solution.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the Mead acid methyl ester.

D. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is particularly useful for the analysis of intact eicosanoids derived from Mead acid.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), is used for elution.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids and their metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification. Specific precursor-to-product ion transitions for Mead acid and its metabolites are monitored.

E. In Vivo Tracer Studies using Stable Isotope-Labeled Mead Acid

Stable isotope-labeled tracers are powerful tools for studying the metabolic fate of molecules in vivo.[5]

-

Animal Model: C57BL/6 mice are a commonly used model.

-

Tracer Administration: Administer a single dose of deuterated Mead acid (d-Mead acid), for example, 10 mg/kg, via oral gavage.

-

Sample Collection: At various time points post-administration, collect blood and tissues of interest (e.g., liver, adipose tissue, brain).

-

Sample Processing: Extract total lipids from plasma and homogenized tissues as described above.

-

Analysis: Analyze the isotopic enrichment of Mead acid and its metabolites in the lipid extracts using GC-MS or LC-MS/MS to trace the metabolic pathways and quantify fluxes.[5]

VI. Conclusion

The metabolic fate of this compound is a complex process with significant implications for cellular signaling and the diagnosis of essential fatty acid deficiency. Its biosynthesis is tightly regulated by the availability of essential fatty acids. Once formed, Mead acid is distributed to various tissues and can be metabolized by COX, LOX, and CYP450 enzymes into a range of bioactive eicosanoids. While much is known about its synthesis and metabolism, further research is needed to fully elucidate the quantitative aspects of its metabolite formation in vivo and its pathways of excretion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted role of Mead acid in health and disease.

References

- 1. Mead acid - Wikipedia [en.wikipedia.org]

- 2. Severe Asymptomatic Essential Fatty Acid Deficiency (EFAD) in a Patient Enrolled in a Quality Improvement Project for HPN Patients (QIP-PN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mead (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. gsartor.org [gsartor.org]

- 12. benchchem.com [benchchem.com]

The Physiological Functions of Mead Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead acid (5,8,11-eicosatrienoic acid), a 20-carbon omega-9 polyunsaturated fatty acid (PUFA), has long been recognized as a key biomarker for essential fatty acid deficiency (EFAD).[1][2][3] First identified by James F. Mead in rats fed a fat-deficient diet, this endogenous fatty acid is synthesized from oleic acid when dietary intake of essential fatty acids, linoleic acid (LA) and α-linolenic acid (ALA), is insufficient.[2][3] While its role as an EFAD marker is well-established, emerging research has unveiled a more complex and multifaceted physiological role for Mead acid, extending to the modulation of inflammatory processes, cancer cell proliferation, and bone metabolism.[2][4][5] This technical guide provides a comprehensive overview of the physiological functions of Mead acid, detailing its biosynthesis, metabolism, and involvement in key signaling pathways. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its biochemical pathways and mechanisms of action.

Data Presentation: Quantitative Effects of Mead Acid

The following tables summarize the quantitative data on the effects of Mead acid from various experimental models.

Table 1: Anti-inflammatory Effects of Mead Acid in a Retinol-Induced Irritant Contact Dermatitis Mouse Model [6]

| Parameter | Treatment | Result | Fold Change/Percentage |

| Ear Swelling (day 4) | Vehicle | 100 µm | - |

| Mead Acid (topical) | ~50 µm | ~50% reduction | |

| Neutrophil Infiltration (Ly6G+CD11b+) | Vehicle | ~1.2 x 10^5 cells | - |

| Mead Acid (topical) | ~0.4 x 10^5 cells | ~67% reduction | |

| Cxcl1 mRNA Expression | Vehicle | Normalized to 1 | - |

| Mead Acid (topical) | ~0.4 | ~60% reduction | |

| Cxcl2 mRNA Expression | Vehicle | Normalized to 1 | - |

| Mead Acid (topical) | ~0.3 | ~70% reduction |

Table 2: Effects of Mead Acid on KPL-1 Human Breast Cancer Cells [4][7]

| Parameter | Assay | Treatment | Result |

| Cell Growth | In vitro (MTT assay) | 214.2 µM Mead Acid for 72h | IC50 value |

| Tumor Volume | In vivo (athymic mice) | MA-rich diet for 8 weeks | 376 ± 66 mm³ (vs. 872 ± 103 mm³ in control) |

| Tumor Weight | In vivo (athymic mice) | MA-rich diet for 8 weeks | 517 ± 84 mg (vs. 1,000 ± 116 mg in control) |

| Lymph Node Metastasis | In vivo (athymic mice) | MA-rich diet for 8 weeks | 10% (1/10) (vs. 67% (10/15) in control) |

| VEGFR1 Levels | In vitro (ELISA) | 214.2 µM Mead Acid for 72h | Significantly decreased |

| VEGFR2 Levels | In vitro (ELISA) | 214.2 µM Mead Acid for 72h | Significantly decreased |

Table 3: Effect of Mead Acid on Osteoblastic Activity [5]

| Experimental Model | Treatment | Incubation Time | Effect on Alkaline Phosphatase (ALP) Activity |

| Goldfish Scales | 1-100 µM Mead Acid | 6 and 18 hours | Significant suppression |

| MC3T3-E1 osteoblast cell line | 10-30 µM Mead Acid | 6 hours | Significant decrease |

| 18 hours | No significant change |

Biosynthesis and Metabolism of Mead Acid

Under conditions of essential fatty acid deficiency, the enzymatic machinery that typically metabolizes linoleic and α-linolenic acids shifts its substrate preference to oleic acid, leading to the synthesis of Mead acid.[1][2] This process involves a series of desaturation and elongation reactions catalyzed by fatty acid desaturases (FADS) and elongases (ELOVL). Two primary pathways for Mead acid biosynthesis from oleic acid have been elucidated.[8]

Once synthesized, Mead acid can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the same enzymes that process arachidonic acid (AA) to produce a variety of eicosanoids.[2][9] The metabolism of Mead acid by these enzymes gives rise to a unique set of bioactive lipid mediators, including 3-series leukotrienes (e.g., LTC₃, LTD₃) and various hydroxyeicosatrienoic acids (HETrEs).[2][9]

Biosynthesis pathways of Mead Acid from Oleic Acid.

Metabolism of Mead Acid by COX and LOX enzymes.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms through which Mead acid exerts its physiological effects. A key signaling pathway involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[10]

Anti-inflammatory Signaling Cascade

Mead acid has been shown to activate PPARα, leading to a downstream cascade of anti-inflammatory effects. One of the significant outcomes of PPARα activation by Mead acid is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[11][12] The p38 MAPK pathway is a crucial regulator of inflammatory responses, and its inhibition by Mead acid leads to the suppression of keratinocyte hyperproliferation and a reduction in the expression of neutrophil chemoattractants, such as Cxcl1 and Cxcl2.[6][11] Furthermore, Mead acid has been demonstrated to inhibit the synthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB₄).[13]

Anti-inflammatory signaling cascade of Mead Acid.

Experimental Protocols

Quantification of Mead Acid in Plasma by GC-MS

This protocol outlines a standard procedure for the extraction, derivatization, and quantification of Mead acid from plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1][14]

1. Lipid Extraction (Modified Folch Method)

-

To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., C17:0 or a deuterated analog of Mead acid).

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% Boron trifluoride-methanol (BF₃-methanol) solution.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or a similar polar capillary column.

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Workflow for GC-MS analysis of Mead Acid.

In Vitro Inhibition of Cancer Cell Growth

This protocol describes a method to assess the effect of Mead acid on the proliferation of cancer cells in culture.[4]

1. Cell Culture

-

Culture KPL-1 human breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay (MTT Assay)

-

Seed KPL-1 cells in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, treat the cells with various concentrations of Mead acid (e.g., 0, 25, 50, 100, 200, 300 µM) for 24, 48, and 72 hours.

-

At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

In Vivo Model of Retinol-Induced Irritant Contact Dermatitis

This protocol details an animal model to study the anti-inflammatory effects of topically applied Mead acid.[6]

1. Animals

-

Use female BALB/c mice (8-12 weeks old).

2. Induction of Dermatitis

-

Apply 20 µL of 1% retinol solution in ethanol to the dorsal side of one ear of each mouse daily for 4 consecutive days.

3. Treatment

-

30 minutes after each retinol application, topically apply 20 µL of Mead acid solution (in a vehicle such as acetone/olive oil) or vehicle control to the same ear.

4. Measurement of Ear Swelling

-

Measure the ear thickness daily using calipers before the first retinol application and at 24-hour intervals thereafter.

5. Analysis of Neutrophil Infiltration

-

At the end of the experiment, euthanize the mice and collect the ear tissue.

-

Prepare single-cell suspensions from the ear tissue.

-

Stain the cells with fluorescently labeled antibodies against Ly6G and CD11b.

-

Analyze the percentage and number of neutrophils by flow cytometry.

6. Gene Expression Analysis

-

Extract total RNA from the ear tissue.

-

Synthesize cDNA by reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Cxcl1, Cxcl2, and a housekeeping gene for normalization.

Workflow for the retinol-induced dermatitis model.

Conclusion

Mead acid, once primarily viewed through the lens of essential fatty acid deficiency, is now emerging as a bioactive lipid with diverse and significant physiological functions. Its ability to modulate inflammatory pathways, inhibit cancer cell growth, and influence bone metabolism positions it as a molecule of considerable interest for researchers in both basic science and drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Mead acid and its derivatives. A deeper understanding of its mechanisms of action and its role in various pathological states will be crucial for harnessing its full potential in the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Mead acid inhibits the growth of KPL-1 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mead acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. functionalps.com [functionalps.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of Mead Acid in Membrane Fluidity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mead acid (20:3n-9), an omega-9 polyunsaturated fatty acid, is a unique lipid molecule that is endogenously synthesized, particularly during states of essential fatty acid deficiency (EFAD). Its incorporation into cell membranes serves as a compensatory mechanism, albeit an imperfect one, for the lack of essential fatty acids like arachidonic acid. This guide provides a detailed examination of the biochemical pathways governing Mead acid synthesis, its incorporation into membrane phospholipids, and its subsequent role in modulating the biophysical properties of the cell membrane, with a primary focus on membrane fluidity. Through a synthesis of current literature, this document presents quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and pharmacology.

Introduction: The Significance of Mead Acid

First identified by James F. Mead, Mead acid (cis-5,8,11-eicosatrienoic acid) is a 20-carbon polyunsaturated fatty acid (PUFA) with three cis double bonds.[1][2] Unlike the essential fatty acids (EFAs) linoleic acid (LA, 18:2n-6) and alpha-linolenic acid (ALA, 18:3n-3), which must be obtained from the diet, Mead acid can be synthesized de novo from oleic acid (18:1n-9).[1][3] Its physiological significance is most pronounced in the context of EFAD. When the intake of n-6 and n-3 fatty acids is insufficient, the enzymatic machinery that typically processes them becomes available to metabolize n-9 fatty acids, leading to the synthesis and accumulation of Mead acid.[1][4] Consequently, an elevated level of Mead acid, often assessed as the triene/tetraene (Mead acid/arachidonic acid) ratio in the blood, is a well-established biomarker for EFAD.[4]

The presence of Mead acid in membrane phospholipids influences the structural and functional properties of the membrane.[5] Its three cis double bonds introduce "kinks" in the acyl chain, which affects lipid packing and, consequently, membrane fluidity.[6] Understanding these biophysical effects is crucial for elucidating its role in cellular function and pathology, from inflammation to cancer.[4][7][8]

Biochemical Synthesis and Incorporation into Membranes

The Biosynthetic Pathway of Mead Acid

The synthesis of Mead acid from oleic acid is a multi-step process that occurs in the endoplasmic reticulum and involves the same desaturase and elongase enzymes responsible for the metabolism of essential fatty acids.[1][9][10] However, the affinity of these enzymes is significantly higher for the n-6 and n-3 substrates (LA and ALA) than for the n-9 substrate (oleic acid).[1][4] This competitive inhibition means that Mead acid is only produced in significant amounts when LA and ALA levels are low.[1][4]

Two primary pathways for Mead acid synthesis have been identified:[9][10]

-

Pathway 1: Oleic acid → 18:2n-9 → 20:2n-9 → 20:3n-9 (Mead acid)

-

Pathway 2: Oleic acid → 20:1n-9 → 20:2n-9 → 20:3n-9 (Mead acid)

The key enzymes involved are:

-

Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase): Introduces a double bond.

-

Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Adds two carbons to the fatty acid chain.

-

Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase): Introduces a second double bond.

Incorporation into Membrane Phospholipids

Once synthesized, Mead acid is activated to its coenzyme A thioester, Meadoyl-CoA, and subsequently incorporated into the sn-2 position of membrane phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[4] It is found as an acyl moiety in phospholipids, triglycerides, and cholesterol esters in various tissues.[4] This incorporation is a critical step, as the fatty acid composition of membrane phospholipids is a primary determinant of the biophysical properties of the cell membrane.[11] Studies have shown that in EFAD, Mead acid can partially replace arachidonic acid in membrane phospholipids, although it cannot fully restore the functions of essential fatty acids.[1]

The Role of Mead Acid in Membrane Fluidity

Membrane fluidity is a critical parameter for cellular function, influencing processes such as signal transduction, nutrient transport, and the activity of membrane-bound enzymes.[12] It is largely determined by the composition of the lipid bilayer, including the length and degree of unsaturation of the fatty acyl chains of phospholipids.

The presence of cis double bonds in fatty acid chains introduces bends, which disrupts the tight, ordered packing of the acyl chains.[6] This disruption increases the free volume within the bilayer, thereby increasing membrane fluidity. Arachidonic acid, with its four cis double bonds, is a potent fluidizer of cell membranes.[13] Mead acid, possessing three cis double bonds, also contributes to membrane fluidity, though its effect is generally considered to be less pronounced than that of arachidonic acid.[14]

Quantitative Data on Fatty Acid Effects

While direct quantitative comparisons of Mead acid's effect on membrane fluidity are not abundant in the literature, studies on the effects of other PUFAs provide a strong basis for inference. Research has shown that fatty acids with four or more double bonds, like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), significantly increase membrane fluidity.[14] In contrast, fatty acids with three or fewer double bonds, such as stearic acid (SA), oleic acid (OA), linoleic acid (LA), and alpha-linolenic acid (ALA), have been observed to have no significant effect on membrane fluidity in certain cell models.[14]

Table 1: Comparative Effects of Fatty Acids on Membrane Fluidity

| Fatty Acid | Abbreviation | Unsaturation | Number of Double Bonds | Observed Effect on Membrane Fluidity | Reference |

| Stearic Acid | SA | 18:0 | 0 | No significant change | [14] |

| Oleic Acid | OA | 18:1n-9 | 1 | No significant change | [14] |

| Linoleic Acid | LA | 18:2n-6 | 2 | No significant change | [14] |

| Alpha-Linolenic Acid | ALA | 18:3n-3 | 3 | No significant change | [14] |

| Mead Acid | MA | 20:3n-9 | 3 | Likely minimal to no significant change | Inferred from[14] |

| Arachidonic Acid | AA | 20:4n-6 | 4 | Increased fluidity | [13][14] |

| Eicosapentaenoic Acid | EPA | 20:5n-3 | 5 | Increased fluidity | [14] |

| Docosahexaenoic Acid | DHA | 22:6n-3 | 6 | Increased fluidity | [14] |

Note: The effect of Mead acid is inferred based on the trend observed for other fatty acids with a similar number of double bonds.

The structural properties of unsaturated fatty acids reduce lipid ordering within model membranes, which contributes to the maintenance of membrane fluidity.[15][16][17]

Experimental Protocols

The investigation of Mead acid's role in membrane fluidity involves several key experimental procedures. These include cell culture and fatty acid supplementation, lipid extraction and analysis, and the biophysical measurement of membrane fluidity.

General Workflow for Analysis

The overall process for studying the effects of Mead acid on cell membranes follows a structured workflow from sample preparation to data analysis.

Protocol for Fatty Acid Analysis by GC-MS

This protocol details the steps for quantifying the incorporation of Mead acid into cellular lipids.

-

Lipid Extraction (Modified Folch Method) [18]

-

Homogenize cell pellets or tissue samples in a chloroform/methanol mixture (2:1, v/v).

-

Add 0.9% NaCl solution to facilitate phase separation.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) [11][18]

-

To the dried lipid extract, add a boron trifluoride-methanol (BF3-methanol) solution (e.g., 14% w/v).[18]

-

Heat the mixture at 100°C for 30-60 minutes in a sealed tube.[11][18]

-

Cool the sample and add hexane and water to extract the FAMEs into the hexane layer.[11][18]

-

Collect the upper hexane layer for analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [18]

-

Column: Use a highly polar capillary column (e.g., cyanopropyl silicone) for optimal separation of FAME isomers.[19]

-

Injection: Inject the FAME-containing hexane sample into the GC.

-

Temperature Program: Utilize a temperature gradient to separate FAMEs based on chain length and unsaturation.

-

Mass Spectrometry: Operate the MS in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification of the Mead acid methyl ester.[18]

-

Quantification: Use a stable isotope-labeled internal standard (e.g., Mead Acid-d8) for accurate quantification.[19]

-

Protocol for Membrane Fluidity Measurement by Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) is a widely used technique to measure membrane fluidity.[12] It relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is dependent on the viscosity of its environment.[20]

-

Probe Selection:

-

Sample Preparation:

-

Resuspend cells or isolated membranes (e.g., liposomes, mitochondria) in a suitable buffer (e.g., HEPES-buffered saline).[20]

-

Add the DPH probe (e.g., from a stock solution in tetrahydrofuran) to the sample to a final concentration of approximately 1-10 µM.

-

Incubate the sample (e.g., for 30 minutes at 37°C) to allow the probe to incorporate into the membranes.[20]

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers in the excitation and emission light paths.

-

Excitation: Excite the DPH-labeled sample with vertically polarized light (e.g., at 355 nm).[20]

-

Emission: Measure the fluorescence intensity in both the vertical (parallel, I∥) and horizontal (perpendicular, I⊥) planes (e.g., at 430 nm).[20]

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the grating correction factor of the instrument.

-

-

Interpretation:

Logical Relationships and Implications

The synthesis and function of Mead acid are intrinsically linked to the status of essential fatty acids in the body. This relationship has significant implications for both diagnostics and therapeutic development.

The implications for drug development are multifaceted. As Mead acid metabolism is intertwined with that of pro-inflammatory eicosanoids derived from arachidonic acid, understanding its role is crucial.[4][22] For instance, Mead acid competes with other PUFAs and can be converted into unique lipid mediators, although it is not a substrate for the cyclooxygenase (COX) reaction that produces prostaglandins.[1][4] Modulating the enzymes in the PUFA synthesis pathway could offer therapeutic avenues for inflammatory conditions or diseases characterized by altered lipid metabolism.

Conclusion

Mead acid plays a dual role as a key biomarker of essential fatty acid deficiency and as a modulator of membrane structure. Its synthesis from oleic acid is a direct consequence of the lack of dietary n-6 and n-3 fatty acids. Upon incorporation into phospholipids, its three cis double bonds influence membrane fluidity, although its impact appears to be less pronounced than that of more highly unsaturated fatty acids like arachidonic acid. The detailed experimental protocols provided herein offer a framework for researchers to quantitatively assess the incorporation of Mead acid and its subsequent effects on membrane biophysics. A thorough understanding of these processes is essential for professionals in biomedical research and drug development, as it provides insights into the cellular adaptations to nutritional deficiencies and opens potential avenues for therapeutic intervention in diseases linked to lipid dysregulation.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. Mead_acid [bionity.com]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of diet on the fatty acid composition of the major phospholipids of infant cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of fatty acid unsaturation in minimizing biophysical changes on the structure and local effects of bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5,8,11-Eicosatrienoic Acid (Mead Acid) and its Relation to Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,11-Eicosatrienoic acid, commonly known as Mead acid (20:3n-9), is a non-essential, omega-9 polyunsaturated fatty acid. While present at low levels in healthy individuals, its synthesis is significantly upregulated during states of essential fatty acid deficiency (EFAD), making it a crucial biomarker for this nutritional condition. Mead acid is synthesized from oleic acid via the same enzymatic pathway responsible for the metabolism of the essential fatty acids, linoleic acid and alpha-linolenic acid. This creates a competitive relationship, particularly with the synthesis of the omega-6 fatty acid, arachidonic acid. Furthermore, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of bioactive eicosanoids, implicating it in various physiological and pathological processes, including inflammation. This technical guide provides a comprehensive overview of the biochemistry of Mead acid, its competitive relationship with arachidonic acid, quantitative data on its presence in biological systems, and detailed experimental protocols for its study.

Introduction

First identified by James F. Mead in rats fed a fat-deficient diet, this compound is an endogenous polyunsaturated fatty acid derived from oleic acid.[1] Under normal physiological conditions, the enzymes responsible for fatty acid desaturation and elongation show a preference for omega-6 and omega-3 fatty acids, limiting the production of Mead acid.[2] However, in a state of essential fatty acid deficiency, the scarcity of these preferred substrates allows for the increased metabolism of oleic acid, leading to a rise in Mead acid levels.[2] This makes the ratio of Mead acid to arachidonic acid a sensitive and specific marker for diagnosing EFAD.[1] Beyond its role as a biomarker, Mead acid and its metabolites have been shown to have biological activities that can influence inflammatory and other cellular processes.[3] This guide will delve into the core biochemical aspects of Mead acid, its synthesis, and its complex interplay with the arachidonic acid cascade.

Biosynthesis of Mead Acid and Competition with Arachidonic Acid

The synthesis of Mead acid from oleic acid (18:1n-9) is carried out by the same enzymes that convert linoleic acid (18:2n-6) to arachidonic acid (20:4n-6). These key enzymes are Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[4]

There are two proposed pathways for the biosynthesis of Mead acid:

-

Pathway 1 (Δ6-Desaturation First): Oleic acid is first desaturated by FADS2 to 18:2n-9. This is followed by an elongation step by ELOVL5 to produce 20:2n-9. Finally, FADS1 desaturates 20:2n-9 to yield this compound (Mead acid).[4]

-

Pathway 2 (Elongation First): Oleic acid is initially elongated by ELOVL5 to form 20:1n-9. FADS2 then desaturates this intermediate to 20:2n-9, which is subsequently desaturated by FADS1 to produce Mead acid.[4]

Under conditions of sufficient essential fatty acid intake, linoleic acid and α-linolenic acid are the preferred substrates for FADS2, competitively inhibiting the desaturation of oleic acid and thus keeping Mead acid synthesis to a minimum.[5]

Figure 1: Competing biosynthetic pathways of Mead acid and arachidonic acid.

Metabolism of Mead Acid by Cyclooxygenase and Lipoxygenase Pathways

Similar to arachidonic acid, Mead acid can serve as a substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the formation of various eicosanoid-like molecules.[6]

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize Mead acid. However, unlike the conversion of arachidonic acid to prostaglandins with a five-membered ring, the primary products of Mead acid metabolism by COX are hydroxylated derivatives, such as 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE) and 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE).[2]

-

Lipoxygenase (LOX) Pathway: Mead acid is a substrate for 5-LOX and 12/15-LOX.

-

5-LOX: This pathway leads to the production of 3-series leukotrienes, including leukotriene C3 (LTC3) and leukotriene D3 (LTD3), as well as 5-hydroxyeicosatrienoic acid (5-HETrE) and 5-oxo-eicosatrienoic acid (5-oxo-ETrE).[2][6]

-

12/15-LOX: This enzyme can convert Mead acid to various hydroxyeicosatrienoic acids (HETrEs), such as 12-HETrE.[2]

-

Figure 2: Metabolism of Mead acid by COX and LOX pathways.

Data Presentation

Table 1: Quantitative Levels of Mead Acid in Human Tissues

| Biological Source | Tissue/Cell Type | Condition | Mead Acid Level (% of Total Fatty Acids) |

| Adult | Plasma | Normal | 0.16%[7] |

| Fetus | Plasma | Normal | 0.44%[7] |

| Adult | Serum | Normal | 0.24%[8] |

| Adult | Liver | Normal | 0.2%[8] |

| Fetus | Liver | Normal | 0.4%[8] |

| Adult | Blood Vessels | Normal | 0.1%[8] |

| Fetus | Blood Vessels | Normal | 2.4%[8] |

Table 2: Biomarkers for Essential Fatty Acid Deficiency (EFAD)

| Biomarker | Normal/Sufficient Range | EFAD |

| Mead Acid (20:3n-9) | Low, typically <0.2% of total plasma fatty acids | Markedly elevated[9] |

| Triene:Tetraene (T:T) Ratio (Holman Index) | < 0.2 | > 0.2 (biochemical EFAD), > 0.4 (clinical EFAD)[9] |

| Linoleic Acid (18:2n-6) | Varies with diet | Significantly decreased |

| Arachidonic Acid (20:4n-6) | Varies with diet | Decreased |

Experimental Protocols

Protocol 1: Induction of Essential Fatty Acid Deficiency in Rodent Models

This protocol describes a general method for inducing EFAD in rats or mice for experimental studies.

Diet Composition:

-

Control Diet: A purified diet containing at least 5% of total energy from fat, with linoleic acid providing at least 1% of total energy. Safflower oil or corn oil are suitable sources of linoleic acid.

-

EFAD Diet: A purified diet containing a low level of fat (e.g., <0.5% of total energy) or a fat source deficient in essential fatty acids, such as hydrogenated coconut oil. The diet should be isocaloric with the control diet, with carbohydrates replacing the fat content.

Procedure:

-

Wean young (e.g., 21-day-old) rats or mice onto the respective control or EFAD diets.

-

Provide ad libitum access to the diets and water for a period of 8-12 weeks.

-

Monitor the animals for clinical signs of EFAD, such as reduced growth rate, scaly dermatitis, and tail necrosis.

-

At the end of the study period, collect blood and tissues for fatty acid analysis to confirm biochemical EFAD (i.e., an elevated triene:tetraene ratio).

Protocol 2: Analysis of Mead Acid and Arachidonic Acid in Plasma by GC-MS

This protocol outlines the steps for the quantitative analysis of total fatty acids, including Mead acid and arachidonic acid, in plasma samples.

Figure 3: Workflow for GC-MS analysis of Mead and arachidonic acids.

1. Lipid Extraction (Folch Method):

-

To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., heptadecanoic acid, C17:0).

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a system equipped with a polar capillary column (e.g., HP-88).

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: A typical program would be an initial temperature of 140°C, hold for 5 minutes, ramp to 240°C at 4°C/minute, and hold for 15 minutes.

-

Mass Spectrometer: Use an instrument operating in electron ionization (EI) mode.

-

Acquisition: Use full scan mode for identification and selected ion monitoring (SIM) for quantification of specific FAMEs.

4. Data Analysis:

-

Identify the FAME peaks based on their retention times and mass spectra compared to known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Protocol 3: In Vitro Cyclooxygenase (COX) Activity Assay with Mead Acid

This protocol is adapted from commercially available fluorometric COX activity assay kits to assess the metabolism of Mead acid.

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

Hemin

-

Mead Acid

-